![molecular formula C20H19F3N4O2 B13956900 2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple fluorine atoms, a quinazolinone core, and an acetamide group, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide typically involves multi-step organic reactions. The process often begins with the preparation of the quinazolinone core, followed by the introduction of the fluorine atoms and the acetamide group. Common reagents used in these reactions include fluorinating agents, amines, and acylating agents. The reaction conditions may vary, but they generally involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The fluorine atoms and other functional groups can be substituted with different atoms or groups, resulting in a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of fluorinated compounds with different functional groups.
科学研究应用
2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and quinazolinone core play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds include other fluorinated quinazolinone derivatives and acetamide-containing molecules. Examples are:
- 2-(3,4-difluorophenyl)-N-[7-chloro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide
- 2-(3,4-difluorophenyl)-N-[7-fluoro-2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide
Uniqueness
The uniqueness of 2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties
属性
分子式 |
C20H19F3N4O2 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC 名称 |
2-(3,4-difluorophenyl)-N-[7-fluoro-2-[methyl(propan-2-yl)amino]-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C20H19F3N4O2/c1-11(2)26(3)20-24-17-10-13(21)5-6-14(17)19(29)27(20)25-18(28)9-12-4-7-15(22)16(23)8-12/h4-8,10-11H,9H2,1-3H3,(H,25,28) |
InChI 键 |
JZPUQCUULVDXKU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C)C1=NC2=C(C=CC(=C2)F)C(=O)N1NC(=O)CC3=CC(=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


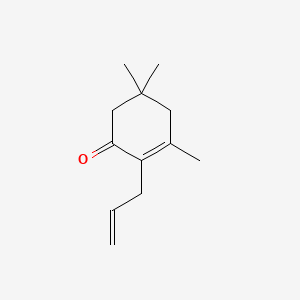
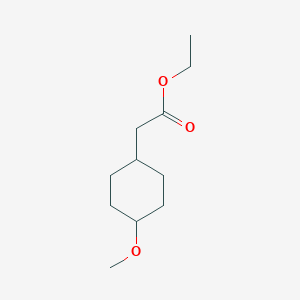
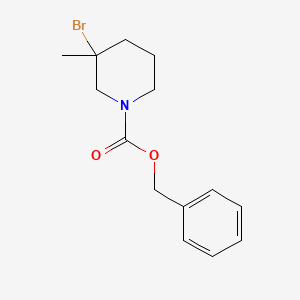
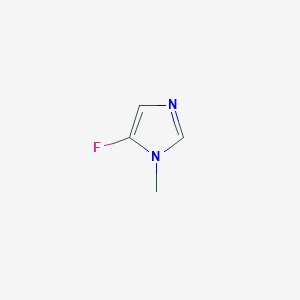
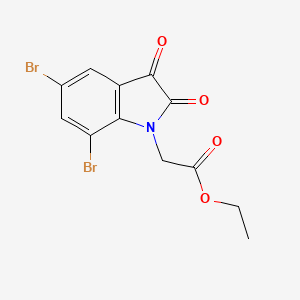

![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
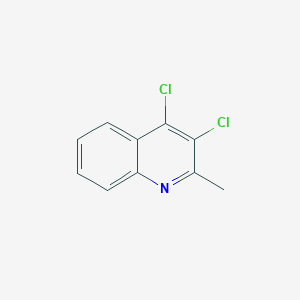
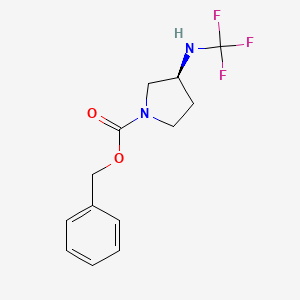
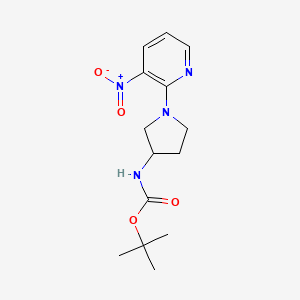
![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)

![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
